2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride
Description
This compound is a structurally complex acetamide derivative featuring a 2,4-dichlorophenoxy group and a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl moiety. The hydrochloride salt enhances its solubility and bioavailability.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2S.ClH/c1-20-5-4-11-13(7-20)23-15(18-11)19-14(21)8-22-12-3-2-9(16)6-10(12)17;/h2-3,6H,4-5,7-8H2,1H3,(H,18,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVGZUJBBYCFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the Tetrahydrothiazolopyridine Moiety: This involves the cyclization of appropriate precursors such as 2-aminothiophenol and 3-chloropropanoic acid under acidic conditions to form the tetrahydrothiazolopyridine ring.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the tetrahydrothiazolopyridine moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic dichlorophenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride could be explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in the treatment of diseases.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or pesticides, due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or activating them to produce a therapeutic effect. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Structural Analogues in Anticoagulation Therapy
Compound from :
- Structure: Isotope-substituted N¹-(5-chloropyridin-2-yl)-N²-(4-[(dimethylamino)carbonyl]-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide.
- Key Features : Shares the 5-methyl-tetrahydrothiazolo-pyridine core with the target compound but includes an isotope substitution and a cyclized ethanediamide group.
- Activity : Acts as a blood coagulation factor Xa (FXa) inhibitor, used in thrombotic disease therapy.
- Comparison: The target compound likely shares FXa inhibitory activity due to the conserved thiazolo-pyridine motif, but its 2,4-dichlorophenoxy group may enhance binding specificity or potency .
Examples from :
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
- Structure : Chloroacetamide with methoxymethyl and diethylphenyl groups.
- Activity : Herbicide targeting plant cell division.
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide):
- Structure : Propoxyethyl substituent instead of methoxymethyl.
- Activity : Pre-emergence herbicide.
Comparison with Target Compound :
- Structural Divergence: The pesticidal acetamides lack the thiazolo-pyridine ring and dichlorophenoxy group, emphasizing aliphatic or simple aromatic substituents.
- Functional Difference : The target compound’s complex heterocyclic structure suggests a mammalian biological target (e.g., FXa), whereas pesticidal acetamides disrupt plant-specific pathways .
Compound from :
- Structure: N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide.
- Features : Contains diazenyl and nitro groups, absent in the target compound.
Compound from :
- Structure : N-(5-chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide.
- Features : Includes a dihydropyrazin-thio group and fluorophenyl substituents.
- Application : Unspecified, but structural complexity hints at kinase or protease inhibition.
Comparison with Target Compound :
- Shared Acetamide Backbone : All compounds utilize the acetamide linkage but diverge in substituents.
- Functional Implications: The target compound’s thiazolo-pyridine and dichlorophenoxy groups likely confer selectivity for mammalian enzymes (e.g., FXa), whereas –6 compounds may target oxidative or signaling pathways .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Thiazolo-Pyridine Core : Critical for anticoagulant activity, as seen in ’s FXa inhibitor. The target compound’s conserved motif supports a similar mechanism .
- Chlorophenoxy Group: The 2,4-dichloro substitution may enhance lipid solubility and membrane penetration compared to simpler phenyl groups in pesticidal acetamides .
- Hydrochloride Salt : Likely improves pharmacokinetic properties (e.g., absorption) relative to neutral analogs in –6 .
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride is a synthetic compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a dichlorophenoxy group and a tetrahydrothiazolo-pyridine moiety. Its chemical formula allows for various interactions with biological systems, making it a candidate for pharmacological studies.
- Enzyme Inhibition : The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Molecular docking studies indicate that it binds effectively to the active site of COX-2, suggesting potential anti-inflammatory properties .
- Cellular Interactions : Research indicates that the compound interacts with cellular membranes and can affect mitochondrial function. Studies on isolated rat liver mitochondria demonstrated that exposure to the compound impacts ATP levels and membrane integrity in a concentration-dependent manner .
- Toxicological Effects : While the compound exhibits beneficial biological activities, it also poses risks at certain concentrations. Toxicological assessments have shown that both isolated forms and commercial formulations can induce changes in mitochondrial respiration and oxidative stress markers .
Anti-inflammatory Activity
In a study focused on inflammation models, the compound demonstrated significant reduction in inflammatory markers when administered to animal models. The results indicated a decrease in prostaglandin synthesis, supporting its role as a COX-2 inhibitor.
Mitochondrial Function Assessment
A detailed investigation into mitochondrial function revealed that the compound affects mitochondrial membrane potential and ATP production. These findings suggest that while it may have therapeutic benefits, careful consideration of dosage is crucial to avoid cytotoxic effects .
Data Tables
| Study | Findings | |
|---|---|---|
| Enzyme Inhibition Study | Effective COX-2 inhibition | Potential anti-inflammatory agent |
| Mitochondrial Assessment | Impacts on ATP levels and membrane integrity | Dose-dependent toxicity observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
